molecular formula C11H12ClFO B1322200 5-Chloro-1-(3-fluorophenyl)-1-oxopentane CAS No. 487058-73-1

5-Chloro-1-(3-fluorophenyl)-1-oxopentane

Cat. No. B1322200
CAS RN: 487058-73-1
M. Wt: 214.66 g/mol
InChI Key: XVKBHEVQDRVRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-(3-fluorophenyl)-1-oxopentane, also known as 5-chloro-1-fluoro-2-methyl-1-pentanol, is an organofluorine compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. It is a colorless, transparent liquid with a low boiling point and a slightly sweet odor. The compound is primarily used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as an intermediate in the production of pharmaceuticals and biochemicals.

Scientific Research Applications

Pharmaceutical Research: Antiviral Agents

The indole scaffold, which is structurally related to “5-Chloro-1-(3-fluorophenyl)-1-oxopentane,” has been utilized in the development of various synthetic drug molecules. These molecules have shown high affinity for multiple receptors, which is crucial in the creation of new therapeutic agents. Specifically, indole derivatives have demonstrated significant antiviral activities . The compound’s structure could be modified to enhance its interaction with viral proteins, potentially leading to the development of new antiviral drugs.

Anti-inflammatory Applications

Indole derivatives, which share a common aromatic structure with “5-Chloro-1-(3-fluorophenyl)-1-oxopentane,” are known for their anti-inflammatory properties . This compound could be investigated for its potential to inhibit inflammatory pathways, offering a new avenue for the treatment of chronic inflammatory diseases.

Cancer Research: Anticancer Compounds

The indole nucleus is present in many compounds with anticancer properties. By studying “5-Chloro-1-(3-fluorophenyl)-1-oxopentane” and its interactions with cancer cell lines, researchers can explore its potential as an anticancer agent. Its ability to induce apoptosis or inhibit cell proliferation could be particularly valuable in cancer therapy .

Antioxidant Properties

Compounds with an indole base are often associated with antioxidant activity. “5-Chloro-1-(3-fluorophenyl)-1-oxopentane” could be examined for its ability to neutralize free radicals, which may lead to applications in preventing oxidative stress-related diseases .

Antimicrobial and Antitubercular Activities

The structural similarity of “5-Chloro-1-(3-fluorophenyl)-1-oxopentane” to indole derivatives suggests potential antimicrobial and antitubercular applications. Its efficacy against various bacterial strains and Mycobacterium tuberculosis could be a focus of research, contributing to the fight against resistant microbial strains .

Neuropharmacology: Modulation of Neurotransmitter Systems

Given the indole moiety’s role in neuroactive compounds, “5-Chloro-1-(3-fluorophenyl)-1-oxopentane” might be studied for its effects on neurotransmitter systems. It could serve as a lead compound for the development of new treatments for neurological disorders .

properties

IUPAC Name

5-chloro-1-(3-fluorophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO/c12-7-2-1-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKBHEVQDRVRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622001
Record name 5-Chloro-1-(3-fluorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-(3-fluorophenyl)-1-oxopentane

CAS RN

487058-73-1
Record name 5-Chloro-1-(3-fluorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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